molecular formula C11H15N3O3 B2431997 1-(2-Methoxy-4-nitrophenyl)piperazine CAS No. 170912-81-9

1-(2-Methoxy-4-nitrophenyl)piperazine

Cat. No.: B2431997
CAS No.: 170912-81-9
M. Wt: 237.259
InChI Key: DGVRAWOHHPXSAQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperazine, a heterocyclic amine, and features a methoxy group and a nitro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of 2-methoxyaniline followed by a coupling reaction with piperazine. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents, while the coupling reaction can be facilitated by using a suitable base such as sodium carbonate in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison: 1-(2-Methoxy-4-nitrophenyl)piperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVRAWOHHPXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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